molecular formula C18H18N2O4S B420879 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 309293-37-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B420879
CAS No.: 309293-37-6
M. Wt: 358.4g/mol
InChI Key: XLBOIGRSRMTGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a chemical compound belonging to the benzothiazole family, which is known for diverse biological activities and wide application in medicinal chemistry research . While specific data for this 3,4-dimethoxy analogue is limited, insights can be drawn from its closely related 3,5-dimethoxy counterpart and other benzothiazole inhibitors. Benzothiazole derivatives have been extensively studied as potent inhibitors of the enzyme NQO2 (NRH:quinone oxidoreductase 2), a target implicated in cancer, neurodegeneration (such as Parkinson's and Alzheimer's disease), stroke, and diabetes . Through the inhibition of NQO2, these compounds may have the potential to enhance the efficiency of cancer therapies or minimise oxidative damage in neuroinflammation . The mechanism of action for such compounds often involves interaction with specific biological targets. The benzothiazole scaffold can bind to active sites of enzymes like NQO2, inhibiting their activity and affecting various cellular pathways . This interaction can lead to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and an increase in the expression of detoxification and antioxidant enzymes . The presence of the ethoxy and dimethoxy functional groups is crucial for anchoring the molecule to the active site and influences its solubility and overall biological activity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-24-12-6-7-13-16(10-12)25-18(19-13)20-17(21)11-5-8-14(22-2)15(9-11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBOIGRSRMTGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography would be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has shown promising results as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including those derived from human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) . The mechanism involves the inhibition of multiple tyrosine kinases, which play crucial roles in cancer cell proliferation and survival .

Case Studies
In a study evaluating the cytotoxicity of this compound, it was found to have an IC50 value comparable to standard chemotherapeutic agents such as doxorubicin and sorafenib. The results indicated that the compound could induce apoptosis in cancer cells and suppress cell cycle progression .

Antibacterial Properties

Synthesis and Evaluation
The antibacterial activity of this compound has been investigated through the synthesis of related benzothiazole derivatives. These derivatives were tested against various Gram-positive and Gram-negative bacterial strains .

Findings
Among the synthesized compounds, derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Escherichia coli and Staphylococcus aureus . This suggests potential applications in treating bacterial infections.

Multi-Kinase Inhibition

Research Insights
Recent studies have highlighted the potential of this compound as a multi-targeted kinase inhibitor. The compound's structural features allow it to interact with multiple kinase targets simultaneously, which is beneficial for developing therapies that can address complex diseases like cancer .

Structural Characteristics and Computational Studies

Molecular Structure
The molecular formula for this compound is C22H20N4O4S, with a molecular weight of approximately 436.5 g/mol. Its structure includes a benzothiazole moiety that is critical for its biological activity .

Computational Modeling
In silico studies have been conducted to predict the binding affinity and interaction mechanisms of this compound with various biological targets. Molecular docking simulations suggest that it can effectively bind to active sites of kinases involved in tumorigenesis .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide and Benzothiazole Moieties

The compound’s biological and physicochemical properties are influenced by substituent positions on both the benzamide and benzothiazole groups. Key comparisons include:

Benzamide Substituent Position
  • 3,4-Dimethoxy vs. 3,5-Dimethoxy: The compound N-(6-ethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide (CAS: 300712-78-1) differs by having methoxy groups at positions 3 and 5 of the benzamide ring instead of 3 and 4.
  • 3,4-Diethoxy Analogs :
    The compound 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: N/A, molecular weight: 356.44 g/mol) replaces methoxy with ethoxy groups on the benzamide. Ethoxy groups increase hydrophobicity and may enhance membrane permeability but reduce solubility .

Benzothiazole Substituents
  • 6-Ethoxy vs.
  • 6-Trifluoromethyl Derivatives :
    Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (from a European patent) feature a trifluoromethyl group, which introduces strong electron-withdrawing effects and enhances metabolic stability compared to ethoxy .

Antiviral Potential
  • Monkeypox Virus Cysteine Protease :
    The compound N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (binding affinity: -6.7 kcal/mol) shares the 3,4-dimethoxybenzamide group with the target compound. Its high binding affinity suggests that the 3,4-dimethoxy configuration is critical for protease inhibition, a trait likely shared by the target compound .

  • Dengue Virus NS Proteins :
    The pyrimidine-carboxamide derivative 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14 in ) highlights the role of the 6-ethoxybenzothiazole group in targeting viral proteins, though its pyrimidine tail diverges from the benzamide structure of the target compound .

Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibitors :
    Thiourea derivatives like N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide (compound 17 in ) demonstrate that the 3,4-dimethoxybenzamide group enhances CA inhibition. However, the target compound’s benzothiazole moiety may confer selectivity for other enzyme isoforms .
Solubility and Stability
  • Ethoxy and methoxy groups improve solubility in polar solvents compared to purely hydrophobic analogs (e.g., methyl or trifluoromethyl substituents). However, ethoxy may increase metabolic susceptibility compared to electron-withdrawing groups like trifluoromethyl .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{18}H_{20}N_{2}O_{4}S
  • Molecular Weight : 364.43 g/mol

The structure features a benzothiazole moiety which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, a study evaluated several derivatives against various bacterial strains using the disk diffusion method and microdilution techniques.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
6gStaphylococcus aureus0.00975 mg/mLStrong
7fE. coli0.015 mg/mLModerate
7iPseudomonas aeruginosa0.020 mg/mLModerate
7dEnterococcus faecalis0.025 mg/mLModerate

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, while showing moderate effects against certain Gram-negative strains like E. coli and Pseudomonas aeruginosa .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain derivatives exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity on Cancer Cell Lines

In a study examining the effects of this compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
  • Results :
    • HeLa cells showed a significant reduction in viability at concentrations above 10 µM.
    • MCF-7 cells exhibited a dose-dependent response with an IC50 value of approximately 15 µM.
    • A549 cells were less sensitive, requiring concentrations above 20 µM for noticeable effects.

These findings suggest that the compound may serve as a lead for further development in anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Inhibition of COX Enzymes : Benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
  • Reduction of Cytokine Production : They may also reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves coupling 6-ethoxy-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride. Key steps include:

  • Use of sodium hydride as a base in dimethylformamide (DMF) to deprotonate the benzothiazole amine .
  • Catalytic conditions (e.g., palladium on carbon ) for amide bond formation, with yields optimized to ~50–54% under reflux .
  • Critical factors: Solvent polarity (DMF enhances nucleophilicity), temperature control (70–80°C), and stoichiometric ratios (1:1.2 amine:acyl chloride).

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • Ethoxy group: δ 1.44 ppm (t, CH₃CH₂O) and δ 4.06 ppm (q, OCH₂) .
  • Methoxy groups: δ 3.85–3.90 ppm (s, 2×OCH₃) .
  • IR : Stretching vibrations at ~1718 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O of methoxy) .
  • Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the benzamide and methoxy groups. Limited solubility in water .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the ethoxy and benzothiazole groups. Monitor via HPLC for degradation products (e.g., hydrolyzed amide bonds) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The benzothiazole ring and methoxy groups are critical for π-π stacking and hydrogen bonding .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases . Prioritize docking poses with binding energies ≤ –8.0 kcal/mol .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Optimization : Compare results from cell-based assays (e.g., MTT for cytotoxicity) vs. enzyme-linked assays (e.g., COX-2 inhibition). Address discrepancies by:
  • Controlling cellular uptake variables (e.g., membrane permeability via logP analysis) .
  • Adjusting assay pH to match physiological conditions (pH 7.4 vs. lysosomal pH 5.0) .
  • Meta-Analysis : Use tools like PRISMA guidelines to systematically review data from peer-reviewed studies, focusing on EC₅₀/IC₅₀ consistency .

Q. How can X-ray crystallography (using SHELX software) elucidate the compound’s 3D structure and intermolecular interactions?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/methanol 1:1) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement with SHELXL :
  • Resolve disorder in the ethoxy group using PART instructions .
  • Analyze hydrogen bonds (e.g., N–H···O between amide and methoxy) with PLATON .
  • Validation : Check R-factors (R₁ ≤ 0.05) and electron density maps (Fo–Fc ≤ 0.3 eÅ⁻³) .

Q. What synthetic modifications enhance the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve oral absorption .
  • Metabolic Shielding : Replace the ethoxy group with deuterated analogs to slow CYP450-mediated oxidation .
  • In Silico ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce P-glycoprotein efflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.